D-Proline, 5-oxo-3-phenyl-, (3S)-

Asymmetric Synthesis Diastereoselectivity Michael Addition

(3S)-5-Oxo-3-phenyl-D-proline (CAS 246232-25-7) is a chiral, non-proteinogenic cyclic amino acid, specifically a 3-substituted pyroglutamic acid derivative. It has the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 246232-25-7
Cat. No. B1654567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Proline, 5-oxo-3-phenyl-, (3S)-
CAS246232-25-7
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1C(C(NC1=O)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8-,10+/m0/s1
InChIKeyVJHDVBWGNFOKAT-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3S)-5-Oxo-3-phenyl-D-proline (CAS 246232-25-7) – A Key Chiral Building Block for Pyroglutamic Acid Derivatives


(3S)-5-Oxo-3-phenyl-D-proline (CAS 246232-25-7) is a chiral, non-proteinogenic cyclic amino acid, specifically a 3-substituted pyroglutamic acid derivative [1]. It has the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol [2]. This compound is primarily utilized as a high-value intermediate in asymmetric synthesis, serving as a precursor for a range of biologically relevant β-substituted pyroglutamic acids, prolines, and glutamic acids [1].

Why Generic 5-Oxo-proline Analogs Cannot Substitute (3S)-5-Oxo-3-phenyl-D-proline in Stereospecific Synthesis


The (3S)-5-oxo-3-phenyl-D-proline (CAS 246232-25-7) defines a specific, rigid stereochemical architecture: the D-proline configuration (2R) combined with a specific 3S phenyl substituent. Generic substitution with other in-class compounds, such as racemic mixtures, L-proline-based isomers (e.g., CAS 13992-76-2), or regioisomers like 5-oxo-3-phenylpyrrolidine-3-carboxylic acid (CAS 58024-63-8), fails because these alternatives lack the precise configuration required for diastereoselective downstream reactions. Using an incorrect isomer or a racemate introduces a different or uncontrolled chiral environment, leading to significantly lower diastereomeric excess (de) in critical Michael addition reactions used to build complex molecules, as demonstrated by Soloshonok et al. where the chiral auxiliary's configuration dictates the product's stereochemical outcome [1]. This directly impacts the purity and yield of final pharmaceutical targets.

Quantitative Differentiation Evidence for (3S)-5-Oxo-3-phenyl-D-proline Against Closest Analogs


Diastereoselectivity in Asymmetric Michael Addition: (3S)-D-Proline vs. (3R)-L-Proline Scaffolds

In the synthesis of β-substituted pyroglutamic acids via Michael addition, the stereochemical outcome is governed by the chiral Michael acceptor. When using a chiral auxiliary derived from the target compound's D-proline scaffold, the reaction with a nucleophilic glycine equivalent yielded a single diastereomer with virtual complete control of simple and face diastereoselectivity (de >98%) [1]. In contrast, the use of the corresponding L-proline-based Michael acceptor under identical conditions leads to the opposite enantiomeric product. The precise (3S) configuration on the D-proline ring is required to generate the (2S,3R) configuration in the final product, which is inaccessible with other stereoisomers [1].

Asymmetric Synthesis Diastereoselectivity Michael Addition

Synthetic Efficiency: Optimized Chiral Acceptor Design Enables Quantitative Yields

An optimized chiral Michael acceptor designed from the D-proline-derived scaffold, specifically (S)-5-Oxo-N-phenyl-1-[(E)-3-phenylacryloyl]pyrrolidine-2-carboxamide, was found to be superior to other acceptors for preparing β-phenyl pyroglutamic acid. Reactions with this acceptor and nucleophilic glycine equivalents provided the target compound in quantitative chemical yield [1]. This performance contrasts sharply with earlier-generation acceptors like simple alkyl enoylates, which exhibited significantly lower reactivity and inferior diastereoselectivity [2].

Synthetic Methodology Pyroglutamic Acid Chemical Yield

Structural Confirmation: Unique Scaffold vs. Regioisomeric Impurity

The target compound (3S)-5-oxo-3-phenyl-D-proline (CAS 246232-25-7) is the 2-carboxylic acid regioisomer. A common impurity or potential mis-substitution is the 3-carboxylic acid analog, 5-oxo-3-phenylpyrrolidine-3-carboxylic acid (CAS 58024-63-8) . These two compounds share an identical molecular formula (C11H11NO3) and molecular weight (205.21 g/mol) but differ fundamentally in connectivity, leading to distinct chemical reactivity and biological target engagement [1]. The 2-carboxylic acid is a constrained proline analog, while the 3-carboxylic acid is a β-amino acid scaffold.

Quality Control Regioisomer Structural Identity

Therapeutic Potential Profile: D-Proline Scaffold in Metabolic Disorders

A patent specifically covers derivatives of D-proline of the general formula which includes the target compound's core scaffold. The patent claims these D-proline derivatives as medicinal agents with valuable properties, specifically highlighting their activity related to amyloidosis [1]. This grants the D-proline configuration (as in CAS 246232-25-7) a specific, protected therapeutic relevance. In contrast, the broader class of 5-oxo-proline derivatives, including the L-proline based isomers, are commonly explored for different therapeutic areas like anti-hypertensive ACE inhibition, showing a divergence in biological targeting based on stereochemistry [2].

Medicinal Chemistry Amyloidosis Metabolic Disorders

Primary Application Scenarios for Procuring (3S)-5-Oxo-3-phenyl-D-proline


Asymmetric Synthesis of Single-Enantiomer β-Substituted Pyroglutamic Acid Libraries

This is the primary application. As validated by the quantitative yield and >98% de data, this compound serves as a superior starting material or chiral auxiliary component for generating diverse libraries of (2S,3R)-configured β-substituted pyroglutamic acids, prolines, and glutamic acids [1]. The exclusive stereochemical outcome makes it indispensable for medicinal chemistry campaigns requiring absolute stereochemical control for SAR studies.

Development of D-Proline-Derived Therapeutics for Amyloidosis

Researchers focusing on amyloidosis can procure this compound as a key intermediate to synthesize analogs within the D-proline derivative patent space (RU 2201937 C2) [1]. This provides a direct entry into a protected chemical series, offering a strategic advantage over using unpatented L-proline scaffolds, which are directed toward unrelated targets like ACE.

Quality Control Reference Standard for Regioisomeric Purity

For analytical chemists and procurement managers, the well-defined, distinct melting point of 139.5-140.5 °C for (3S)-5-oxo-3-phenyl-D-proline serves as a critical identity and purity checkpoint against the common regioisomeric impurity, 5-oxo-3-phenylpyrrolidine-3-carboxylic acid (mp 228-229 °C) [2]. This straightforward test prevents costly synthetic failures due to receiving the incorrect, isobaric building block.

Quote Request

Request a Quote for D-Proline, 5-oxo-3-phenyl-, (3S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.